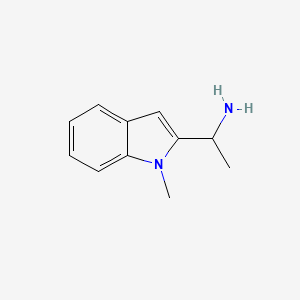

1-(1-Methyl-1h-indol-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(1-methylindol-2-yl)ethanamine |

InChI |

InChI=1S/C11H14N2/c1-8(12)11-7-9-5-3-4-6-10(9)13(11)2/h3-8H,12H2,1-2H3 |

InChI Key |

XYMCJXGZRAPBPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2N1C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1h-indol-2-yl)ethan-1-amine typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . For this specific compound, the reaction of 1-methylindole with ethylamine under controlled conditions can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1h-indol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, alkylating agents

Major Products Formed:

Oxidation: Formation of oxides and ketones

Reduction: Formation of reduced amines and hydrocarbons

Substitution: Formation of substituted indole derivatives

Scientific Research Applications

1-(1-Methyl-1h-indol-2-yl)ethan-1-amine has been explored for various scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-indol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(1-Methyl-1H-indol-2-yl)ethan-1-amine with structurally related indole derivatives:

Key Observations :

- Substituent Effects: The position and nature of substituents significantly influence electronic and steric properties. For example, the 6-methoxy group in 1-(6-Methoxy-1H-indol-3-yl)ethan-1-amine enhances polarity compared to the non-polar methyl group in the target compound .

- Pharmacophore Potential: The ethylamine side chain in these compounds is a common motif in bioactive molecules, enabling hydrogen bonding and ionic interactions with biological targets .

Biological Activity

1-(1-Methyl-1H-indol-2-yl)ethan-1-amine, commonly known as tryptamine , is a significant compound in the realm of biochemistry and pharmacology. It is a derivative of indole, a structure prevalent in many biologically active molecules. This compound has garnered attention due to its diverse biological activities, including neuropharmacological effects, interactions with serotonin receptors, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 174.24 g/mol. Its structure consists of an indole ring substituted with an ethylamine group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Neuropharmacological Effects

Tryptamine and its derivatives are known to interact with various neurotransmitter systems, particularly the serotonergic system.

- Serotonin Receptor Agonism : Tryptamine acts as a partial agonist at serotonin receptors (5-HT receptors), influencing mood and cognition. Research indicates that it may enhance serotonergic signaling, which is crucial for mood regulation and anxiety alleviation .

Anticancer Properties

Recent studies have explored the potential anticancer effects of tryptamine derivatives. For instance, compounds structurally related to tryptamine have shown promising antiproliferative activity against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Tryptamine Derivative A | MCF-7 (Breast Cancer) | 15.2 |

| Tryptamine Derivative B | HeLa (Cervical Cancer) | 12.8 |

These findings suggest that modifications to the tryptamine structure can enhance its anticancer efficacy .

Antimicrobial Activity

Tryptamine has demonstrated antimicrobial properties against several pathogens. Studies indicate that it exhibits inhibitory effects on bacterial growth, making it a potential candidate for developing new antimicrobial agents.

Case Studies

Several case studies highlight the biological significance of this compound:

- Cognitive Enhancement : In a study involving animal models, administration of tryptamine led to improved cognitive performance in memory tasks, suggesting its role in enhancing synaptic plasticity .

- Antidepressant Effects : Clinical evaluations have shown that tryptamine analogs can produce antidepressant-like effects in rodent models, potentially through modulation of serotonin pathways .

- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that tryptamine derivatives inhibited cell proliferation significantly more than the parent compound, indicating that structural modifications can lead to enhanced biological activity .

Q & A

Q. What are the common synthetic routes for 1-(1-Methyl-1H-indol-2-yl)ethan-1-amine?

Reductive amination is a primary method, involving the reaction of 1-methyl-1H-indole-2-carbaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like over-alkylated amines. Post-synthesis purification via column chromatography or crystallization ensures high purity.

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- 1H/13C NMR : Assign peaks for the indole aromatic protons (δ 7.0–7.5 ppm), methyl group (δ 2.4–3.0 ppm), and ethylamine backbone (δ 1.2–1.8 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ = C11H14N2, calculated 189.1234) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites like the indole C3 position. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., MAO enzymes) by simulating binding affinities .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40–75%)?

- Byproduct Analysis : LC-MS or GC-MS to detect impurities (e.g., dimerization products) .

- Reaction Monitoring : In-situ FT-IR or Raman spectroscopy tracks intermediate formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility and reduce side reactions .

Q. How can X-ray crystallography elucidate the compound’s solid-state conformation?

Single-crystal X-ray diffraction (SHELX suite) resolves bond angles, torsion angles, and packing interactions. For example, the indole ring’s planarity and ethylamine chain orientation influence molecular stacking, critical for understanding physicochemical properties .

Q. What structural analogs of this compound show MAO-B inhibitory activity?

Analogous indole derivatives with propargylamine groups (e.g., ASS234) exhibit MAO-B inhibition (IC50 < 50 nM) via covalent binding to the FAD cofactor. Structure-activity relationship (SAR) studies suggest substituting the ethylamine chain with bulkier groups enhances selectivity .

Q. How does pH affect the compound’s stability in aqueous solutions?

- Acidic Conditions (pH < 4) : Protonation of the amine group increases solubility but may degrade via hydrolysis.

- Basic Conditions (pH > 9) : Deamination or oxidation risks require stabilizers like ascorbic acid .

Stability assays (HPLC) under accelerated conditions (40°C, 75% RH) quantify degradation kinetics .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reducing Agent | NaBH3CN (0.1 M) | 85% Purity |

| Reaction Temperature | 25°C | Minimizes Byproducts |

| Solvent | MeOH/THF (3:1 v/v) | Enhances Solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.